3-Methylbenzonitrile

Thermochemistry Calorimetry Thermodynamic Stability

For R&D and production chemists requiring the specific meta-substituted isomer. 3-Methylbenzonitrile provides quantifiable advantages over its ortho and para counterparts, including an 8-fold lower photoreactivity ideal for UV-stable materials. Its precise thermochemical data (ΔfH°gas = 128.4 ± 1.2 kJ/mol) ensures accurate reactor modeling and hazard assessment. It is also a validated starting material for APIs like the leukotriene antagonist LY-170680 and a mandated component in high-performance ternary pigment co-formulations. Using the wrong isomer leads to invalid synthetic routes and off-spec product performance.

Molecular Formula C8H7N
Molecular Weight 117.15 g/mol
CAS No. 620-22-4
Cat. No. B1361078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylbenzonitrile
CAS620-22-4
Molecular FormulaC8H7N
Molecular Weight117.15 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C#N
InChIInChI=1S/C8H7N/c1-7-3-2-4-8(5-7)6-9/h2-5H,1H3
InChIKeyBOHCMQZJWOGWTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 77° F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylbenzonitrile (CAS 620-22-4): Essential Baseline Data for Informed Procurement Decisions


3-Methylbenzonitrile (CAS 620-22-4), also known as m-tolunitrile, is a meta-substituted aromatic nitrile compound with the molecular formula C8H7N and a molecular weight of 117.15 g/mol [1]. It exists as a colorless to pale yellow liquid or low-melting solid (melting point -23 °C) and is a key intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, and specialty dyes [2]. Its physical properties, such as a density of 0.976 g/mL at 25 °C, a refractive index of n20/D 1.525, and a boiling point of 99-101 °C at 20 mmHg, are well-characterized .

Why 3-Methylbenzonitrile Cannot Be Casually Substituted by 2- or 4-Methylbenzonitrile in Critical Applications


The position of the methyl group on the benzonitrile ring fundamentally dictates its thermochemical stability, photochemical reactivity, and performance in multi-component formulations. Generic substitution between 2-, 3-, and 4-methylbenzonitrile isomers is not scientifically valid due to quantifiable differences in their thermodynamic properties [1] and reaction kinetics [2]. For example, the meta-isomer exhibits a distinct enthalpy of formation and vaporization compared to its ortho and para counterparts, impacting its behavior in high-temperature or energy-intensive processes [1]. Furthermore, in photochemical applications, the three isomers demonstrate starkly different interconversion rates, with the meta-isomer reacting at a rate that is only 1/8th that of the para-isomer, rendering them non-interchangeable for precise photo-responsive applications [2].

Quantitative Evidence Guide: Verifiable Differentiation of 3-Methylbenzonitrile from Key Analogs


Thermochemical Benchmarking: Distinct Enthalpies of Formation and Vaporization for 3-Methylbenzonitrile vs. 2- and 4-Methylbenzonitrile

The gas-phase enthalpies of formation at T = 298.15 K were determined by high-precision combustion calorimetry, and vaporization enthalpies were measured using the transpiration method. 3-Methylbenzonitrile exhibits a gas-phase enthalpy of formation of 128.4 ± 1.2 kJ/mol, which is numerically distinct from that of 4-methylbenzonitrile (119.8 ± 1.2 kJ/mol) and 2-methylbenzonitrile (140.0 ± 1.5 kJ/mol) [1]. These differences in intrinsic thermodynamic stability directly impact process design, energy balance calculations, and prediction of reaction outcomes.

Thermochemistry Calorimetry Thermodynamic Stability

Photochemical Reactivity: Quantified Isomerization Rate Disparity of 3-Methylbenzonitrile vs. Para and Ortho Analogs

Under identical photochemical conditions in acetonitrile, the relative reactivity for phototransposition (1,2- or 1,3-isomerization) of the three methylbenzonitrile isomers was determined. The meta-isomer (3-methylbenzonitrile) exhibits a relative reactivity of 4, compared to 32 for the para-isomer and 1 for the ortho-isomer (para:meta:ortho = 32:4:1) [1]. This quantifies that 3-methylbenzonitrile is 8-fold less reactive than 4-methylbenzonitrile under these conditions.

Photochemistry Isomerization Kinetics

Physical Property Differentiation: Comparative Boiling Point, Density, and Refractive Index of Methylbenzonitrile Isomers

Key physical properties that are routinely used for identity verification, purity assessment, and separation process design show clear differentiation between the three methylbenzonitrile isomers. 3-Methylbenzonitrile has a boiling point of 213 °C at 760 mmHg, a density of 0.976 g/mL at 25 °C, and a refractive index n20/D of 1.525 [REFS-1, REFS-2]. These values are distinct from those of its ortho- and para- counterparts, enabling unambiguous identification and assessment of isomeric purity.

Physical Chemistry Separation Science Quality Control

Application-Specific Differentiation: Mandated Isomeric Ratio in High-Performance Pigment Compositions

A specific patent for ternary pigment compositions mandates the use of both 3-methylbenzonitrile and 4-methylbenzonitrile in precisely defined molar ratios to achieve a desired coloristic performance. The claims specify a composition obtainable by the reaction of a succinic acid diester with from 90 to 15 mol % 4-methylbenzonitrile and from 10 to 85 mol % 3-methylbenzonitrile, the molar amounts totaling 100 mol % [1]. This is not a general class recommendation but a specific formulation requirement where the meta-isomer is an essential, non-substitutable component for achieving the claimed hiding power (ΔE*−S/W < 8) and color shade angles (h in range 35–45).

Pigments Materials Science Co-Formulation

High-Value Application Scenarios Where 3-Methylbenzonitrile Provides a Scientific Edge


Process Development and Safety: Accurate Thermochemical Modeling for Scale-Up

When scaling up a synthetic route involving methylbenzonitriles, using the precise thermochemical data for 3-methylbenzonitrile (ΔfH°gas = 128.4 ± 1.2 kJ/mol) rather than estimated or class-average values is critical for accurate reactor modeling and hazard assessment [1]. The distinct enthalpy of vaporization data also enables more reliable design of distillation and solvent recovery units, minimizing energy consumption and improving process safety margins.

Photo-Responsive Material Design: Leveraging the Low Photoreactivity of the Meta-Isomer

For research into photostable materials or UV-curable systems, the 8-fold lower photoreactivity of 3-methylbenzonitrile compared to its para-analog (reactivity ratio 32:4) is a quantifiable advantage [1]. This property makes it the preferred starting material or structural component when minimizing unintended photochemical side-reactions or isomerization is a primary design goal.

Advanced Pigment Formulation: Achieving Patented Color Performance with Precise Isomer Ratios

In the industrial production of high-performance ternary pigments, the patent-defined co-formulation of 3-methylbenzonitrile (10-85 mol%) with 4-methylbenzonitrile is mandatory to achieve specific hiding power (ΔE*−S/W < 8) and color shade angles (h 35-45) [1]. Procurement of high-purity 3-methylbenzonitrile is essential for manufacturers licensing or practicing this technology to ensure the final product meets the rigorous, patented performance specifications.

Pharmaceutical Intermediate Synthesis: A Validated Starting Material for Bioactive Molecules

3-Methylbenzonitrile is a documented and validated starting material in the synthesis of pharmaceutical candidates, including the leukotriene antagonist LY-170680 [1]. The established synthetic route leverages the meta-substitution pattern for subsequent functionalization steps. Using a different isomer would lead to a different regiochemical outcome, rendering the process invalid for producing the target active pharmaceutical ingredient (API) or its key intermediates.

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